N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide
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Overview
Description
N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tetrazole ring allows for various substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide involves its interaction with specific molecular targets. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: Investigated for their antitubercular activity.
Uniqueness
N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}butanamide is unique due to its specific tetrazole structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H14ClN5O |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)tetrazol-2-yl]methyl]butanamide |
InChI |
InChI=1S/C12H14ClN5O/c1-2-3-11(19)14-8-18-16-12(15-17-18)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,19) |
InChI Key |
BNYQQBLMCKLMRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCN1N=C(N=N1)C2=CC=C(C=C2)Cl |
solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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